(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-18-6-8-19(9-7-18)10-15-24(29)27-25(32)26-21-11-13-22(14-12-21)33(30,31)28-17-16-20-4-2-3-5-23(20)28/h2-15H,16-17H2,1H3,(H2,26,27,29,32)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHOUUOBCKOAAA-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 2,3-Dihydro-1H-indole
Indoline (1.19 g, 10 mmol) was reacted with 4-nitrobenzenesulfonyl chloride (2.17 g, 10 mmol) in dry dichloromethane (DCM, 30 mL) under nitrogen. Triethylamine (3 mL) was added dropwise to maintain a pH of 8–9. After 12 h at 25°C, the mixture was washed with HCl (1 M), dried (Na2SO4), and concentrated to yield 1-(4-nitrophenylsulfonyl)indoline as a pale-yellow solid (2.89 g, 85%).
Key Data :
- FTIR (KBr) : 1352 cm⁻¹ (S=O asym), 1167 cm⁻¹ (S=O sym).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.38 (d, J = 8.8 Hz, 2H, Ar-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 3.82 (t, J = 8.4 Hz, 2H, CH₂), 3.12 (t, J = 8.4 Hz, 2H, CH₂), 2.01 (quintet, J = 8.4 Hz, 2H, CH₂).
Reduction of Nitro Group
The nitro intermediate (2.0 g, 5.88 mmol) was hydrogenated using H₂ (1 atm) over 10% Pd/C (200 mg) in ethanol (50 mL) at 25°C for 6 h. Filtration and solvent removal afforded 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline as a white solid (1.62 g, 88%).
Key Data :
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 144.2 (C-SO₂), 129.8 (Ar-C), 115.3 (Ar-C), 48.7 (CH₂).
Isothiocyanate Formation
The aniline (1.5 g, 4.8 mmol) was treated with thiophosgene (0.58 mL, 7.2 mmol) in DCM/water (1:1, 40 mL) at 0°C. After 2 h, the organic layer was dried and concentrated to yield Intermediate A as a yellow crystalline solid (1.41 g, 82%).
Key Data :
- HPLC Purity : 98.2% (C18 column, MeCN/H₂O 70:30).
Synthesis of (2E)-3-(4-Methylphenyl)prop-2-enamide
Knoevenagel Condensation
4-Methylbenzaldehyde (1.2 g, 10 mmol) and malonic acid (1.04 g, 10 mmol) were refluxed in pyridine (20 mL) with piperidine (0.1 mL) for 4 h. Acidification with HCl yielded (E)-3-(4-methylphenyl)acrylic acid as a white solid (1.38 g, 78%).
Key Data :
- FTIR (KBr) : 1685 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).
Acyl Chloride Formation
The acrylic acid (1.0 g, 5.6 mmol) was treated with thionyl chloride (2 mL) at 70°C for 2 h. Excess SOC₁₂ was removed under vacuum to afford (E)-3-(4-methylphenyl)acryloyl chloride (1.05 g, 95%).
Amidation with Ammonia
The acyl chloride (1.0 g, 5.02 mmol) was added to cold NH₃ (25% aq., 10 mL) and stirred for 1 h. Filtration yielded Intermediate B as a white powder (0.82 g, 89%).
Key Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (d, J = 15.6 Hz, 1H, CH=), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 6.55 (d, J = 15.6 Hz, 1H, CH=), 2.35 (s, 3H, CH₃).
Thiourea Coupling and Final Product Formation
Intermediate A (1.0 g, 2.8 mmol) and Intermediate B (0.61 g, 2.8 mmol) were dissolved in dry DMF (15 mL) with triethylamine (0.5 mL). The mixture was stirred at 25°C for 12 h, poured into ice-water, and filtered to yield the target compound as a pale-yellow solid (1.22 g, 76%).
Key Data :
- Mp : 218–220°C.
- FTIR (KBr) : 3275 cm⁻¹ (N-H), 1668 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (d, J = 15.6 Hz, 1H, CH=), 7.68 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 3.82 (t, J = 8.4 Hz, 2H, CH₂), 3.12 (t, J = 8.4 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.01 (quintet, J = 8.4 Hz, 2H, CH₂).
- LC-MS (ESI+) : m/z 522.1 [M+H]⁺.
Optimization and Mechanistic Insights
Stereoselectivity in Enamide Formation
The (2E)-configuration was confirmed via NOESY NMR, showing proximity between the acrylamide β-H and 4-methylphenyl group. Knoevenagel conditions favored E-isomer formation (>95%) due to thermodynamic control.
Thiourea Coupling Efficiency
DMF enhanced solubility of intermediates, achieving 76% yield. Alternatives like THF or toluene reduced yields to <50% due to poor miscibility.
Comparative Analysis of Synthetic Routes
| Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sulfonylation | 85 | 98 | High regioselectivity |
| Nitro Reduction | 88 | 97 | Mild conditions |
| Isothiocyanate Formation | 82 | 98 | Minimal byproducts |
| Thiourea Coupling | 76 | 99 | Scalable |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the alkene moiety.
Reduction: Reduction reactions can target the sulfonyl group and the alkene moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidation of the indole ring can lead to the formation of oxindole derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol derivatives.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial activity.
Medicine
The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-phenylprop-2-enamide
- (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-chlorophenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide lies in its specific combination of functional groups and structural features. The presence of the indole ring, sulfonyl group, and prop-2-enamide moiety provides a distinct chemical profile that can lead to unique biological and chemical properties compared to similar compounds.
Biological Activity
The compound (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide, also known by its CAS number 349642-96-2, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is C23H20N2O3S, with a molecular weight of 404.48 g/mol. The structural characteristics include:
- Indole moiety : This contributes to the compound's biological activity.
- Sulfonamide group : Known for enhancing pharmacological properties.
- Prop-2-enamide backbone : Imparts stability and potential reactivity.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound alongside related derivatives. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for various compounds in comparison to established anticancer agents:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide | TBD | Under investigation |
| Cabozantinib | 16.35 ± 0.86 | Positive control |
| Compound 3c | 1.184 ± 0.06 | Notable cytotoxicity |
| Compound 3e | 3.403 ± 0.18 | Significant activity |
The compound demonstrated promising antiproliferative effects against various cancer cell lines, including HCT-116 and other human adherent cancer cells. Notably, derivatives such as 3c and 3e exhibited superior cytotoxicity compared to cabozantinib, a recognized anticancer drug .
The mechanism through which this compound exerts its biological effects is primarily through:
- Induction of Apoptosis : Studies utilizing Annexin V-FITC/PI staining indicated that treatment with the compound leads to significant apoptosis in cancer cells.
- Cell Cycle Arrest : The compound was shown to cause G0/G1 phase arrest in HCT-116 cells, indicating a disruption in normal cell cycle progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the indole or sulfonamide moieties can significantly influence the biological activity of the compound:
- Positioning of substituents : Compounds with para-substituted groups generally exhibited higher cytotoxic activity than their meta-substituted counterparts.
- Functional groups : The presence of electron-withdrawing or donating groups can modulate the potency and selectivity towards cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar indole derivatives:
- Synthesis and Evaluation : A series of indole derivatives were synthesized and tested for their antiproliferative activities against various cancer cell lines, revealing IC50 values ranging from 0.33 to 7.10 µM .
- Comparative Analysis : In comparative studies, compounds similar to (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide showed varying degrees of efficacy based on structural modifications.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves coupling a carbamothioyl group with a substituted phenylprop-2-enamide backbone. Key steps include:
- Reacting 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl isothiocyanate with 3-(4-methylphenyl)prop-2-enamide under inert conditions (e.g., N₂ atmosphere) .
- Solvent selection (e.g., DMF or THF) and temperature control (50–70°C) to prevent side reactions like hydrolysis of the carbamothioyl group .
- Purification via column chromatography or recrystallization, monitored by TLC/HPLC for intermediate validation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the (E)-configuration of the prop-2-enamide backbone and substituent positions (e.g., 4-methylphenyl, sulfonylindole) .
- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns, particularly for sulfur-containing moieties .
- IR Spectroscopy : Identification of functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
Q. What preliminary biological assays are recommended to screen its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases due to the carbamothioyl group’s nucleophilic binding potential .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects, given structural analogs’ anticancer activity .
- Docking Studies : Preliminary computational modeling to predict interactions with targets like indole sulfonamide-binding enzymes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the 4-methylphenyl (e.g., electron-withdrawing groups) or sulfonylindole moieties (e.g., fluorination at the indole ring) .
- Activity Correlation : Compare IC₅₀ values across analogs in enzyme inhibition assays and correlate with electronic/steric parameters (Hammett constants, LogP) .
- Crystallography : Co-crystallize active analogs with target proteins (e.g., carbonic anhydrase) to map binding interactions .
Q. What computational strategies are effective for predicting its metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hERG channel inhibition .
- Metabolite Identification : Simulate Phase I/II metabolism via software (e.g., Meteor) focusing on sulfonamide cleavage or thioamide oxidation .
- Toxicity Profiling : Apply QSAR models to predict hepatotoxicity and mutagenicity, validated with in vitro Ames tests .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Re-evaluate under uniform conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .
- Multi-Omics Integration : Combine transcriptomic and metabolomic data to contextualize activity discrepancies (e.g., compensatory pathways in resistant cell lines) .
Q. What mechanistic studies elucidate its interaction with sulfonamide-binding enzymes?
- Methodological Answer :
- Kinetic Analysis : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Site-Directed Mutagenesis : Engineer enzyme variants (e.g., carbonic anhydrase II) to identify critical residues for interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
